9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane
Description
Key Conformational Features:
Ring Puckering Modes :
Hydrogen Bonding :
Substituent Effects :
Experimental Observations:
- NMR Studies : $$^{1}\text{H}$$ NMR spectra of related spiro[5.5]undecanes show distinct splitting patterns for axial vs. equatorial protons, confirming restricted mobility.
- X-ray Crystallography : Crystal structures reveal a dihedral angle of 85–90° between the two rings, consistent with orthogonal alignment.
Properties
IUPAC Name |
benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14-17-16(8-11-21-14)6-9-18(10-7-16)15(20)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRNYHWVIRVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOC(=O)N2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane involves several steps. One common synthetic route includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium or copper to facilitate the reaction . The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity . In biology, this compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting neurological disorders . In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties . Additionally, in the industry, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The spiro[5.5]undecane scaffold is versatile, with variations in heteroatom placement (O/N), substituents, and stereochemistry leading to diverse biological and physicochemical properties. Below is a detailed comparison:
Key Observations
Heteroatom Configuration :
- The number and position of oxygen/nitrogen atoms critically affect function. For example, 1,7-dioxaspiro[5.5]undecane derivatives act as insect pheromones , while nitrogen-rich variants (e.g., diazaspiro compounds) show promise in CNS drug discovery .
- The 3-oxa bridge in the target compound may enhance metabolic stability compared to all-carbon analogs.
Stereochemistry :
- Compounds like (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane exhibit stereochemical purity, impacting biological activity (e.g., pheromone specificity) .
- Axial chirality in 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives arises from substituent arrangement, influencing conformational dynamics .
Synthetic Routes :
- The target compound is likely synthesized via carbamate protection (Cbz) of a diazaspiro intermediate, analogous to methods for 2-oxa-spiro[5.5]undecane neuroprotective agents .
- Spiranes with tetraoxa skeletons are prepared via pentaerythritol-ketone condensations , while diazaspiro compounds often involve cyclization of diamines or lactams .
Biological Activity :
- Neuroprotective effects are prominent in 2-oxa-spiro[5.5]undecane derivatives (e.g., paecilomycine A analogs) , suggesting the target compound may share similar mechanisms.
- Pheromone activity in 1,7-dioxaspiro derivatives highlights the scaffold’s versatility in ecological signaling .
Physical and Chemical Properties
| Property | This compound | 1,7-Dioxaspiro[5.5]undecane | 2-Oxa-spiro[5.5]undecane Derivatives |
|---|---|---|---|
| Molecular Weight | 287.34 g/mol | 172.22 g/mol | ~250–300 g/mol |
| Boiling Point | Not reported | ~200–250°C (estimated) | Varies with substituents |
| Polar Surface Area | ~70 Ų (calculated) | ~30 Ų | ~50–80 Ų |
| LogP | ~2.5 (estimated) | 2.8–3.5 | 1.5–3.0 |
Biological Activity
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane, with the CAS number 1363382-32-4, is a complex organic compound that belongs to the class of diazaspiro compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O4, with a molecular weight of 304.35 g/mol. The structure features a spirocyclic framework which is significant for its biological interactions.
Structural Representation:
- IUPAC Name: Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
- SMILES Notation: O=C1NC2(CCO1)CCN(C(=O)OCC1=CC=CC=C1)CC2
Pharmacological Potential
Research indicates that compounds within the diazaspiro family, including this compound, exhibit a range of biological activities:
- Pain Management : Studies have highlighted the potential of these compounds as dual ligands for m-opioid receptors, suggesting efficacy in pain relief therapies .
- Obesity Treatment : The compound shows promise in addressing obesity through mechanisms that may involve modulation of metabolic pathways and appetite regulation .
- Psychiatric Disorders : There is emerging evidence supporting the role of such compounds in treating various psychotic disorders, potentially through interactions with neurotransmitter systems .
- Cardiovascular Effects : Some derivatives have been investigated for their cardiovascular benefits, particularly in improving endothelial function and reducing hypertension risk.
Case Studies and Research Findings
Several studies have explored the biological activities of similar diazaspiro compounds:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications to achieve the desired spirocyclic structure.
General Synthetic Pathway:
- Formation of Spiro Framework : Initial cyclization reactions to form the spiro structure.
- Functionalization : Introduction of carbonyl groups and other substituents to enhance biological activity.
- Purification : Techniques such as recrystallization or chromatography to isolate pure compounds.
Q & A
Q. Critical Parameters :
- Temperature : Heating at 110°C in phosphoric acid (50%) during cyclization improves ring closure .
- Catalysts : Ruthenium-based catalysts (e.g., Grubbs II) enhance RCM efficiency but require post-synthesis purification to remove metal residues .
- Yield Optimization : Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants significantly affect purity and scalability.
How can spectral data (NMR, IR, HRMS) be interpreted to confirm the structure of this compound?
Q. Basic Research Focus
- ¹H NMR :
- Spirocyclic protons (e.g., bridgehead CH₂ groups) resonate as multiplets between δ 3.5–4.5 ppm due to restricted rotation .
- The Cbz group’s benzyl protons appear as a singlet at δ 7.2–7.4 ppm .
- IR :
- A strong carbonyl stretch at ~1700 cm⁻¹ confirms the 2-oxo group .
- Absence of primary amine peaks (N-H stretch ~3300 cm⁻¹) verifies full protection by the Cbz group .
- HRMS :
Q. Advanced Validation :
- Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
What biological targets are associated with this compound, and how can its activity be optimized?
Q. Advanced Research Focus
Q. Optimization Strategies :
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance target affinity .
- Molecular Docking : Use AutoDock Vina to predict binding poses with MmpL3 (PDB: 6AJG) and prioritize synthesis of high-scoring analogs .
How do contradictory data on the anticancer activity of related diazaspiro compounds inform research on this compound?
Q. Advanced Research Focus
- Case Study :
- : Derivatives of 1,9-diaza-spiro[5.5]undecane show cytotoxic effects (IC₅₀: 5–10 µM) against breast cancer cells.
- Contradiction : A 2024 study reported no activity (IC₅₀ > 50 µM) in colon cancer models, attributed to differences in substituent positioning .
Q. Resolution Methods :
- Comparative Assays : Test the compound across standardized cell lines (e.g., NCI-60 panel) under identical conditions.
- Structural Analysis : Use X-ray crystallography to correlate activity with spiro ring conformation .
What analytical challenges arise in characterizing the degradation products of this compound under acidic/basic conditions?
Q. Advanced Research Focus
Q. Mitigation Strategies :
- Stability Studies : Use accelerated stability testing (40°C/75% RH) to model degradation kinetics.
- HPLC Method : Develop a gradient elution protocol (C18 column, 0.1% TFA in water/acetonitrile) to separate degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
